N-{4-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]phenyl}acetamide
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Overview
Description
N-{4-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]phenyl}acetamide is a synthetic organic compound with the molecular formula C14H15FN4O It is characterized by the presence of a pyrimidine ring substituted with ethyl and fluorine groups, and an acetamide group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]phenyl}acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving ethyl acetoacetate, urea, and a fluorinating agent under acidic conditions.
Substitution Reaction: The ethyl and fluorine groups are introduced to the pyrimidine ring through nucleophilic substitution reactions.
Coupling with Phenyl Ring: The pyrimidine derivative is then coupled with a 4-aminophenyl acetamide through a nucleophilic aromatic substitution reaction, forming the final compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted pyrimidine ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
N-{4-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]phenyl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of antiviral and anticancer agents.
Biological Research: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-{4-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
N-{4-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]phenyl}acetamide can be compared with other similar compounds, such as:
N-{4-[(6-methyl-5-fluoropyrimidin-4-yl)amino]phenyl}acetamide: Similar structure but with a methyl group instead of an ethyl group.
N-{4-[(6-ethyl-5-chloropyrimidin-4-yl)amino]phenyl}acetamide: Similar structure but with a chlorine atom instead of a fluorine atom.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[4-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O/c1-3-12-13(15)14(17-8-16-12)19-11-6-4-10(5-7-11)18-9(2)20/h4-8H,3H2,1-2H3,(H,18,20)(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGUKRSARMZQRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)NC2=CC=C(C=C2)NC(=O)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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